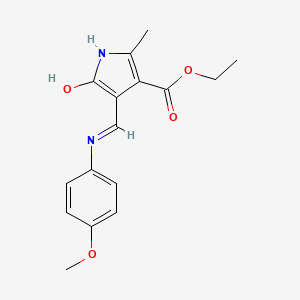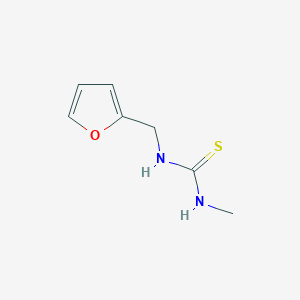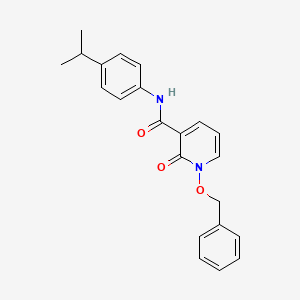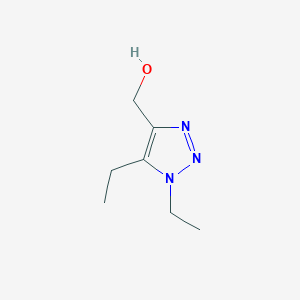![molecular formula C18H14N2O4S B2520694 N-([2,2'-ビフリル]-5-イルメチル)キノリン-8-スルホンアミド CAS No. 2034251-32-4](/img/structure/B2520694.png)
N-([2,2'-ビフリル]-5-イルメチル)キノリン-8-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis. These inhibitors, including N-(quinolin-8-yl)methanesulfonamide, have shown varying inhibitory potencies against different metal forms of the enzyme from Escherichia coli. The inhibition mechanism involves the formation of a metal complex at the enzyme's active site, which is stabilized by hydrogen bonds and metal interactions. This finding is significant as it provides insights into the typical inhibition mechanisms of non-peptidic MetAP inhibitors and highlights the importance of in vitro conditions that are relevant to in vivo situations .
Synthesis of Antitumor Quinolines by Sonogashira Reactions
The Sonogashira reaction has been utilized to synthesize a series of antitumor compounds, including quinolines with arylsulfonyl moieties. These compounds have demonstrated selective inhibition of cancer cell lines, particularly those of colon and renal origin. The method allows for the introduction of various substituents into the arylsulfonyl part of the molecule, which is a key feature of the quinol pharmacophore. This synthesis approach is noteworthy for its potential in creating novel therapeutic agents with antitumor properties .
Novel Quinazoline-Sulfonamides as Anti-Cancer Agents
A new approach to synthesizing N-(quinazoline-4-yl)sulfonamides has been developed, yielding a variety of compounds with different substituents. These compounds have been evaluated for their cytotoxicity against several cancer cell lines, with some showing significant activity. The study also included docking simulations to understand the binding preferences of these sulfonamides, revealing that the bulkiness of the C-2 substituent affects the molecule's orientation in the active site. This research contributes to the understanding of how structural variations in quinazoline sulfonamides can influence their anticancer activity .
In Vitro Anticancer Screening and Radiosensitizing Evaluation of Quinoline Derivatives
Quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their anticancer activity. These compounds were designed to meet the pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Several of the synthesized compounds exhibited in vitro anticancer activity against the human breast cancer cell line MCF7, with some showing comparable or superior activity to the reference drug doxorubicin. Additionally, the most potent compounds were assessed for their ability to enhance the cell-killing effect of gamma-radiation, suggesting potential use as radiosensitizers .
Synthesis and Docking Studies of Novel Quinoline Derivatives as Possible Anticancer Agents
The synthesis of novel quinoline derivatives with a sulfonamide moiety has been reported, with the aim of exploring their anticancer activity. These compounds have been tested in vitro against the breast cancer cell line MCF7, showing promising cytotoxic activities. Docking studies were performed to predict the affinity and orientation of these compounds in the carbonic anhydrase isozyme II active site, which is a known mechanism for the anticancer activity of sulfonamide compounds. This research provides valuable information on the potential of quinoline sulfonamides as anticancer agents .
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides
A metal-free synthetic method has been developed for the synthesis of N-(quinolin-2-yl)sulfonamides. This process involves the intermolecular amidation of quinoline N-oxides with arylsulfonamides, using PhI(OAc)2 and PPh3. The method has been successful in producing N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields, providing a new pathway for the synthesis of these compounds without the need for metal catalysts .
科学的研究の応用
診断への応用
キノリン系化合物は、細胞イメージングや診断のための蛍光プローブとして利用されてきました。スルホンアミド基は、このようなプローブの選択性と感度を向上させる可能性があります。研究者は、特定の生体分子や細胞プロセスを検出するためのその使用について調査しています。
要約すると、N-([2,2'-ビフリル]-5-イルメチル)キノリン-8-スルホンアミドは、がん治療から診断まで、さまざまな分野で大きな可能性を秘めています。 さらなる研究により、その治療能力を最大限に引き出し、特定の用途に合わせて構造を最適化する必要があります . もっと質問があるか、追加情報が必要な場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide acts as a dual inhibitor of MAOs and ChEs . It competes with these enzymes, thereby inhibiting their activity . This results in an increase in the level of MAO and AChE in the presynaptic cleft, improving signaling .
Biochemical Pathways
The inhibition of ChEs and MAOs affects several biochemical pathways. The inhibition of ChEs leads to an increase in acetylcholine levels, which can improve cognitive abilities such as learning, memory, perception, and problem-solving . The inhibition of MAOs prevents the degradation of amines, reducing the production of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) via the Fenton reaction . These substances are responsible for neural cell death .
Pharmacokinetics
It is known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide is the improvement of signaling in the presynaptic cleft due to increased levels of MAO and AChE . This can lead to improved cognitive abilities in patients with Alzheimer’s disease .
Action Environment
It is known that the efficacy of sulfonamides can be influenced by various factors, including the presence of pus, which can inhibit their antibacterial action
将来の方向性
特性
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-25(22,17-7-1-4-13-5-2-10-19-18(13)17)20-12-14-8-9-16(24-14)15-6-3-11-23-15/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFRWONVPATAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)
![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)


![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

